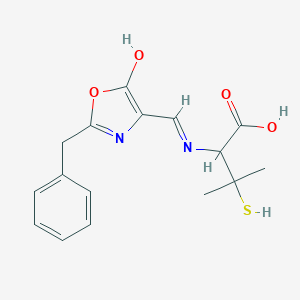

Valine, 3-mercapto-N-((5-oxo-2-(phenylmethyl)-4(5H)-oxazolylidene)methyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Valine, 3-mercapto-N-((5-oxo-2-(phenylmethyl)-4(5H)-oxazolylidene)methyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Allergy and Immunology Research

Benzylpenicillenic acid plays a significant role in the study of β-lactam antibiotics and their immunological effects. It is used to understand the spectrum of antigenic specificities and the heterogeneous recognition by IgE antibodies in patients with penicillin allergies . This compound helps in identifying the structural features that are recognized by the immune system, which is crucial for developing diagnostic tests and allergy treatments.

Antibiotic Development

As a derivative of penicillin, Benzylpenicillenic acid is instrumental in the development of new antibiotics. Researchers utilize this compound to explore the antibacterial action of β-lactam antibiotics, particularly against gram-positive cocci like Streptococcus pneumoniae and Staphylococcus . It serves as a model for creating novel antibiotics that can overcome resistant strains of bacteria.

Chemical Kinetics Studies

The kinetics of formation and disappearance of Benzylpenicillenic acid and its derivatives are studied in solutions of benzylpenicillin. These studies are essential for understanding the stability and reactivity of penicillin compounds, which has implications for both the manufacturing process and the shelf-life of antibiotic formulations .

Drug Allergy Mechanisms

Benzylpenicillenic acid is used to investigate the mechanisms behind drug-induced hypersensitivity. It helps in elucidating the pathways that lead to allergic reactions, including the identification of specific determinants that trigger immune responses .

Cross-Reactivity Studies

In the context of antibiotic cross-reactivity, Benzylpenicillenic acid is used to test whether patients allergic to penicillin might also react to cephalosporins, monobactams, or carbapenems. This is crucial for safe prescribing practices and avoiding adverse drug reactions .

Synthetic Chemistry

Benzylpenicillenic acid is a key intermediate in synthetic chemistry, particularly in the synthesis of complex molecules. It is used to study various chemical reactions, including aminolysis and the formation of stable and unstable intermediates .

Mecanismo De Acción

Target of Action

Benzylpenicillenic acid, a derivative of Benzylpenicillin (Penicillin G), primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics.

Mode of Action

Benzylpenicillenic acid interacts with its targets by binding to specific PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . The compound’s action may also interfere with an autolysin inhibitor, leading to cell lysis mediated by bacterial cell wall autolytic enzymes .

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial cell wall synthesis. By binding to PBPs, it disrupts the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity . This disruption leads to the weakening of the cell wall, causing cell lysis and eventual bacterial cell death .

Pharmacokinetics

Benzylpenicillenic acid, like Benzylpenicillin, is typically administered intravenously or intramuscularly due to poor oral absorption . It has a protein binding of about 60%, and it is metabolized in the liver . The elimination half-life is approximately 30 minutes, and it is excreted through the kidneys .

Result of Action

The primary result of Benzylpenicillenic acid’s action is the lysis of bacterial cells, leading to the effective treatment of infections caused by susceptible bacteria . This includes infections caused by gram-positive cocci, such as Streptococcus pneumoniae, groups A, B, C, and G streptococci, nonenterococcal group D streptococci, viridans group streptococci, and non-penicillinase producing staphylococcus .

Action Environment

The action, efficacy, and stability of Benzylpenicillin and its derivatives can be influenced by various environmental factors. For instance, the compound is known to be an irritant and can be affected by the pH levels of the environment . Additionally, resistance patterns, susceptibility, and treatment guidelines can vary across regions .

Propiedades

IUPAC Name |

2-[(2-benzyl-5-hydroxy-1,3-oxazol-4-yl)methylideneamino]-3-methyl-3-sulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2,23)13(14(19)20)17-9-11-15(21)22-12(18-11)8-10-6-4-3-5-7-10/h3-7,9,13,21,23H,8H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMIVRINPALWDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N=CC1=C(OC(=N1)CC2=CC=CC=C2)O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313604 |

Source

|

| Record name | Benzylpenicillenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzylpenicillenic acid | |

CAS RN |

3264-88-8 |

Source

|

| Record name | Benzylpenicillenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003264888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylpenicillenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 4-[(tert-butylthio)methyl]-](/img/structure/B105704.png)

![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)